2-(2-Methoxyethoxy)acetonitrile

Description

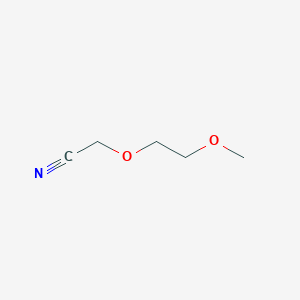

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHALGCHIHJRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135290-24-3 | |

| Record name | 2-(2-methoxyethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Versatile Chemical Precursor and Building Block

The primary significance of 2-(2-Methoxyethoxy)acetonitrile lies in its function as a versatile chemical precursor. The nitrile group (-C≡N) is a valuable functional handle in organic synthesis because it can be readily converted into a variety of other functional groups, such as carboxylic acids, amines, and amides. mdpi.com

A key and documented transformation of this compound is its oxidation to the corresponding carboxylic acid, 2-(2-Methoxyethoxy)acetic acid. This conversion is a direct and efficient method that typically involves the hydrolysis of the nitrile. The process can be carried out using oxidants like hydrogen peroxide or peracids, often under acidic or neutral conditions. The use of a catalyst, such as sodium tungstate, can enhance the efficiency of this transformation.

Similarly, the related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679), serves as a direct precursor to 2-[2-(2-methoxyethoxy)ethoxy]acetic acid through an oxidation process. google.com A patented method describes the use of oxidants like sodium hypochlorite (B82951) (clorox) or sodium hypobromite (B1234621) to achieve this transformation, highlighting the industrial relevance of this synthetic route. google.com The reaction is typically heated to ensure completion before the final acid product is isolated. google.com This role as an intermediate is crucial, as it provides a synthetic pathway to valuable ether-containing carboxylic acids that are not easily accessible through other means.

Contextualization Within Modern Organic Synthesis and Materials Science Paradigms

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through various chemical transformations. These routes primarily focus on the formation of the nitrile functional group.

Nitrile Formation via Dehydrogenation of Amine Precursors

The formation of nitriles through the dehydrogenation of primary amines is a recognized synthetic strategy. In the context of this compound, the corresponding primary amine precursor is 2-(2-Methoxyethoxy)ethanamine. While specific literature detailing the direct dehydrogenation of this particular amine is not prevalent, the general mechanism involves the oxidation of the primary amine. This transformation can be accomplished using various reagents and catalytic systems, such as copper-catalyzed oxidation. The process typically involves the removal of hydrogen atoms from the aminomethyl group to form the carbon-nitrogen triple bond of the nitrile.

Alternative Synthetic Pathways for Nitrile Derivatization

Alternative methods for the synthesis of nitriles often involve nucleophilic substitution reactions. A common and effective method is the reaction of an alkyl halide with a cyanide salt, such as sodium cyanide. For the synthesis of this compound, this would involve the precursor 1-chloro-2-(2-methoxyethoxy)ethane. The reaction, typically carried out in a polar aprotic solvent like acetone (B3395972) or DMSO, proceeds via an SN2 mechanism where the cyanide ion displaces the chloride ion to form the nitrile. The use of a catalyst, such as sodium iodide, can enhance the reaction rate by in-situ conversion of the alkyl chloride to the more reactive alkyl iodide. orgsyn.org

Another related synthetic approach involves the transformation of the corresponding carboxylic acid. While this can be a multi-step process, methods exist for the direct conversion of carboxylic acids to nitriles. researchgate.net These transformations often proceed through an amide intermediate, which is then dehydrated to yield the nitrile. researchgate.net

Reaction Mechanisms Involving this compound as a Reactant

This compound can participate in various chemical reactions, with its oxidative transformation to the corresponding carboxylic acid being a significant pathway.

Oxidative Transformations to Carboxylic Acid Analogues

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 2-(2-Methoxyethoxy)acetic acid. This transformation is essentially an oxidation of the carbon atom of the nitrile group. The reaction is typically carried out in aqueous media under acidic or basic conditions. chemistrysteps.com

A specific method for the synthesis of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid involves the oxidation of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile (B52724). google.com This process utilizes an oxidant, followed by separation to obtain the final product. google.com

Catalytic Systems in Nitrile Oxidation

The oxidation, or hydrolysis, of nitriles to carboxylic acids can be facilitated by various catalytic systems. In basic conditions, a hydroxide (B78521) source such as sodium hydroxide is used. The reaction can also be performed using an oxidizing agent like sodium hypochlorite (B82951) ("clorox"). google.com A patent describes the use of sodium hypochlorite in molar ratios of 3:1 and 5:1 relative to the nitrile. google.com

The reaction conditions for the oxidation of a related compound, 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile, to its carboxylic acid are detailed in the following table. google.com

| Parameter | Embodiment 1 | Embodiment 2 |

| Molar Ratio (Oxidant:Nitrile) | 3:1 | 5:1 |

| Initial Stirring | 1 hour | 1.5 hours |

| First Heating Step | 60-70 °C for 3 hours | 60-70 °C for 6 hours |

| Second Heating Step | 80-90 °C for 2 hours | 90-100 °C for 4 hours |

| Reflux | 8 hours | 8 hours |

| Final Product (g) | 160 | 162 |

| Purity (HPLC) | 96% | 96% |

In acidic conditions, strong acids such as sulfuric acid or hydrochloric acid are employed to catalyze the hydrolysis. Metal-based catalytic systems have also been developed for nitrile hydrolysis. For instance, the combination of a metal salt like zinc nitrate (B79036) with an oxime can form a catalytic system for the hydrolysis of nitriles to carboxamides, which can be further hydrolyzed to carboxylic acids. google.com

Mechanistic Considerations of Oxidation Pathways

The mechanism of nitrile hydrolysis to a carboxylic acid proceeds through an amide intermediate. chemistrysteps.com

Under basic conditions:

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This forms a negatively charged intermediate on the nitrogen atom.

Protonation of the nitrogen intermediate, typically by water, leads to the formation of an imidic acid tautomer.

Further tautomerization, facilitated by the basic medium, results in the formation of a primary amide.

The amide is then hydrolyzed to the carboxylic acid. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, followed by the elimination of the amino group as ammonia (B1221849) or an amine.

Under acidic conditions:

The nitrogen atom of the nitrile is protonated by the acid catalyst, which increases the electrophilicity of the carbon atom.

A water molecule then acts as a nucleophile, attacking the nitrile carbon.

Deprotonation and tautomerization lead to the formation of the amide intermediate.

The amide is subsequently hydrolyzed under acidic conditions to the carboxylic acid and an ammonium (B1175870) salt. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of ammonia.

In the context of using an oxidant like sodium hypochlorite, the reaction proceeds under basic conditions, following the base-catalyzed hydrolysis mechanism. chemistrysteps.comgoogle.com

Nucleophilic Additions and Substitutions at the Nitrile Moiety

Nucleophilic addition to the carbon-nitrogen triple bond is a cornerstone of nitrile chemistry. These reactions typically proceed via an initial attack on the electrophilic carbon, forming an imine or an imine anion intermediate, which can then be hydrolyzed or further reduced to yield a variety of functional groups.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can lead to either amides or carboxylic acids, depending on the reaction conditions. The reaction can be catalyzed by either acid or base. stackexchange.comchemguide.co.uk In practice, the complete hydrolysis to a carboxylic acid often proceeds through an amide intermediate. chemistrysteps.com Stopping the reaction at the amide stage can be challenging as amides are often more readily hydrolyzed than the starting nitrile under harsh conditions. chemistrysteps.com However, milder conditions have been developed to favor the formation of the amide. chemistrysteps.comcommonorganicchemistry.com

For this compound, acidic hydrolysis would yield 2-(2-methoxyethoxy)acetic acid and an ammonium salt, while basic hydrolysis would initially produce the carboxylate salt, which upon acidification would give the carboxylic acid. chemguide.co.uk

Table 1: General Conditions for Nitrile Hydrolysis

| Product | Reagents and Conditions | Comments |

| Amide | H₂O₂, aq. NaOH, EtOH | Mild conditions, often provides good yields of the amide. commonorganicchemistry.com |

| H₂SO₄ in t-BuOH | The use of a bulky alcohol as a solvent can help to stop the reaction at the amide stage. chemistrysteps.com | |

| HCl (conc.), 40 °C | Milder acidic conditions may favor amide formation. chemistrysteps.com | |

| Carboxylic Acid | aq. HCl or aq. H₂SO₄, reflux | Harsh acidic conditions drive the reaction to completion. chemguide.co.uk |

| aq. NaOH or aq. KOH, reflux, then H₃O⁺ | Basic hydrolysis followed by an acidic workup to protonate the carboxylate. stackexchange.comchemguide.co.uk |

This table presents generalized conditions based on the reactivity of common nitriles and is expected to be applicable to this compound.

Reduction to Primary Amines

The reduction of nitriles is a vital route to primary amines, extending the carbon chain by one atom. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup is protonated to furnish the primary amine. youtube.com For this compound, this reaction would produce 2-(2-methoxyethoxy)ethan-1-amine.

Catalytic hydrogenation using hydrogen gas over a metal catalyst such as palladium, platinum, or Raney nickel is another widely used method for the reduction of nitriles.

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, reflux 2. H₂O or H₃O⁺ workup |

| Catalytic Hydrogenation | H₂ (g), Pd, Pt, or Ni catalyst, elevated temperature and pressure |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol (B129727), room temperature |

This table outlines common reagents for nitrile reduction, which are anticipated to be effective for this compound.

Reaction with Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to nitriles provides an excellent method for the synthesis of ketones. masterorganicchemistry.comlibretexts.orglibretexts.org The carbanionic 'R' group of the organometallic compound acts as a potent nucleophile, attacking the nitrile carbon to form a stable imine-metal salt. masterorganicchemistry.com This intermediate is resistant to further addition of the organometallic reagent. Subsequent hydrolysis of the imine salt liberates the ketone. masterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, for example, ethylmagnesium bromide, followed by hydrolysis, would yield 1-(2-methoxyethoxy)butan-2-one. This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

Derivatization for Complex Molecule Synthesis

The nitrile functionality in this compound serves as a valuable synthetic handle for the construction of more elaborate molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry and materials science. nih.govnih.gov

Synthesis of Tetrazoles

One of the most significant derivatizations of nitriles is their conversion into tetrazoles, which are considered bioisosteres of carboxylic acids. nih.gov The most common method for this transformation is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, often sodium azide. nih.gov This reaction can be promoted by various catalysts, including zinc salts or Lewis acids. nih.gov The reaction of this compound with sodium azide would lead to the formation of 5-((2-methoxyethoxy)methyl)-1H-tetrazole. This transformation is highly valuable as it introduces a metabolically stable, acidic functional group into the molecule. A variety of methods have been developed for the synthesis of both 1,5-disubstituted and 2,5-disubstituted tetrazoles starting from nitriles. organic-chemistry.orgorganic-chemistry.org

Other Cycloaddition Reactions

Beyond the formation of tetrazoles, the nitrile group can participate in other cycloaddition reactions. For instance, nitriles can react with nitrile oxides in [3+2] cycloaddition reactions to form oxadiazoles, although this is less common than tetrazole formation. ias.ac.in In some specialized cases, acetonitrile itself (or its derivatives) can act as a two-carbon building block in [2+2] cycloadditions to form cyclobutenone structures, showcasing the versatility of the nitrile synthon. researchgate.netnih.gov These reactions open up pathways to diverse and complex cyclic systems starting from relatively simple nitrile precursors like this compound.

Applications of 2 2 Methoxyethoxy Acetonitrile and Its Core Structural Motif in Advanced Materials Science

Integration into Polymer Architectures and Macromolecular Synthesis

The 2-(2-methoxyethoxy) moiety is a versatile building block for creating innovative polymer architectures. Its incorporation into monomers and subsequent polymerization allows for the synthesis of macromolecules with unique and tunable properties.

Design and Synthesis of Monomers Featuring the 2-(2-Methoxyethoxy) Moiety

The strategic design of monomers containing the 2-(2-methoxyethoxy) group is the initial step in harnessing its potential in polymer science. A notable example is 2-(methoxyethoxy)ethyl methacrylate (B99206) (MEMA), which incorporates this moiety. nih.gov The synthesis of such monomers allows for the introduction of flexible, polar side chains into a polymer backbone. nih.gov This approach has been explored in the creation of block copolymers, where one block possesses specific properties derived from the 2-(2-methoxyethoxy) side chains, while the other provides structural integrity or other desired functionalities. nih.govnih.gov

The synthesis of these specialized monomers is foundational for developing polymers with applications in areas requiring specific solubility characteristics, such as in the creation of temperature-responsive membranes. nih.gov The presence of the ether linkages in the side chain can influence the polymer's lower critical solution temperature (LCST), a key parameter for such "smart" materials. nih.gov

Controlled Polymerization Techniques (e.g., RAFT) for Derivatives

To fully realize the potential of monomers bearing the 2-(2-methoxyethoxy) moiety, controlled polymerization techniques are often employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful method for producing polymers with well-defined architectures, low polydispersity, and high end-group fidelity. sigmaaldrich.comnih.govwikipedia.org This technique is compatible with a wide array of monomers, including those with functional groups like the ones present in 2-(2-methoxyethoxy) derivatives. wikipedia.org

RAFT polymerization allows for the synthesis of various complex polymer structures, such as block copolymers, star polymers, and polymer brushes, all of which can incorporate the 2-(2-methoxyethoxy) unit. nih.govwiley.com Other controlled polymerization methods, such as Atom Transfer Radical Polymerization (ATRP), have also been utilized for monomers containing similar ether functionalities, demonstrating the versatility of these building blocks in advanced polymer synthesis. nih.govcmu.edumdpi.com These controlled techniques are crucial for creating materials with precisely tailored molecular weights and compositions, which in turn dictates their macroscopic properties. nih.gov

Influence of Polyether Side Chains on Polymer Properties

The incorporation of poly(ethylene glycol) (PEG)-like side chains, such as the 2-(2-methoxyethoxy) group, has a profound impact on the resulting polymer's properties. These flexible side chains can significantly influence the material's thermal characteristics, mechanical behavior, and interactions with other substances. rsc.orgkobe-u.ac.jpnih.gov

Key Influences of Polyether Side Chains:

| Property | Influence of 2-(2-Methoxyethoxy) Side Chains |

| Ionic Conductivity | The presence of ether linkages can facilitate ion transport, making polymers with these side chains promising candidates for solid polymer electrolytes. Branching of these side chains has been shown to further enhance ionic conductivity. rsc.org |

| Thermal Properties | The flexibility of the polyether side chains can lower the glass transition temperature (Tg) of the polymer, impacting its processing and operating temperature range. rsc.orgpsu.edu |

| Mechanical Properties | The introduction of flexible side chains can modify the mechanical properties of a polymer, such as its elasticity and stretchability. rsc.org |

| Solubility and Self-Assembly | The polarity of the ether groups influences the polymer's solubility in various solvents and its ability to self-assemble into ordered structures, which is crucial for applications like drug delivery and nanotechnology. nih.govnih.gov |

| Surface Properties | The chemical nature of the side chains dictates the surface properties of the polymer, including hydrophilicity and interactions at interfaces. kobe-u.ac.jp |

Role in Ionic Liquid and Gel Electrolyte Development

The nitrile and ether functionalities of 2-(2-methoxyethoxy)acetonitrile make it and similar structures valuable in the development of electrolytes for energy storage devices. Acetonitrile (B52724) itself is a promising high-conductivity solvent for electrolytes, though it can have stability issues with certain electrode materials. ceramics.org The incorporation of ether linkages, as seen in the 2-(2-methoxyethoxy) moiety, can enhance the solvating power for lithium salts and improve the electrochemical stability of the electrolyte. aba-brno.cz

Ionic liquids (ILs), which are salts that are liquid at low temperatures, are of great interest for various applications, including as electrolytes. longdom.orgrushim.ru The synthesis of ILs often involves the reaction of an organic cation with an anion, and the properties of the resulting IL can be tuned by modifying these components. longdom.orgrsc.org The structural features of this compound could be incorporated into either the cation or anion of an IL to impart desired properties such as lower viscosity and enhanced ionic conductivity. novapublishers.com

Gel polymer electrolytes, which combine the properties of solid polymers and liquid electrolytes, offer a safer alternative to traditional liquid electrolytes in batteries. aba-brno.cznih.gov Polymers containing the 2-(2-methoxyethoxy) moiety can be used as the host matrix in a gel electrolyte. aba-brno.cz The ether side chains can effectively solvate lithium salts, while the polymer backbone provides mechanical stability. Cross-linking of such polymer matrices can further enhance their mechanical properties and entrap the liquid electrolyte, preventing leakage. nih.gov

Utilization in Nanoparticle Stabilization and Surface Modification

The unique chemical characteristics of the 2-(2-methoxyethoxy) group make it suitable for the stabilization and surface modification of nanoparticles. The ether linkages can coordinate to the surface of metal or metal oxide nanoparticles, providing a stabilizing layer that prevents aggregation. nih.govgoogle.com This is crucial for maintaining the unique properties of nanoparticles and ensuring their effective dispersion in various media.

Surface modification of nanoparticles is a key strategy to tailor their properties for specific applications. nih.govresearchgate.net By attaching molecules containing the 2-(2-methoxyethoxy) moiety to the surface of nanoparticles, their compatibility with polymer matrices can be significantly improved. This leads to the formation of well-dispersed nanocomposites with enhanced properties. For instance, modifying titanium dioxide (TiO2) nanoparticles with organic molecules can improve their dispersibility in polymers for high refractive index hybrid films. elsevierpure.com Similarly, surface modification can be used to control the doping of 2D materials like MoS2. researchgate.net

Advanced Coatings, Adhesives, and 3D Printing Applications

The properties imparted by the 2-(2-methoxyethoxy) structural unit are also beneficial in the formulation of advanced coatings, adhesives, and materials for 3D printing. In coatings, the inclusion of flexible ether side chains can improve properties such as film formation and durability. google.com

In the realm of adhesives, epoxy-based formulations are widely used for their strong bonding capabilities. specialchem.com The incorporation of flexible moieties can enhance the toughness and impact resistance of these adhesives. While direct use of this compound in this context is not extensively documented, the principles of incorporating flexible ether linkages to modify adhesive properties are well-established.

The field of 3D printing, particularly vat photopolymerization, relies on photoreactive resins that solidify upon exposure to light. eurekalert.org The composition of these resins is critical to the properties of the final printed object. The inclusion of monomers with functional groups like those in the 2-(2-methoxyethoxy) family could be used to tailor the mechanical properties, flexibility, and even the biocompatibility of 3D printed parts. The ability to create complex structures with tailored properties makes this an exciting area for future applications. eurekalert.org

Application as Solvents or Reagents in Specific Organic Reactions

While the broader applications of nitriles as solvents and reagents in organic synthesis are well-documented, specific research focusing solely on this compound is more specialized. The presence of the ether linkages and the nitrile group within the same molecule imparts a unique combination of properties, suggesting its potential utility in specific reaction environments.

Role as a Reagent in Oxidation Reactions

A notable application of this compound is its use as a starting material in the synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid. google.com This transformation highlights the reactivity of the nitrile group, which can be converted into a carboxylic acid moiety through oxidation.

In a documented synthesis, 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile (B2788679) is oxidized to the corresponding carboxylic acid. google.com This process involves reacting the nitrile with an oxidizing agent, followed by separation to yield the final product. google.com The reaction demonstrates a practical application of this compound as a precursor in the production of more complex functional molecules.

The synthesis can be carried out using common oxidizing agents such as sodium hypochlorite (B82951) or sodium hypobromite (B1234621). google.com The reaction conditions, including temperature and molar ratios of reactants, are crucial for achieving a high yield and purity of the final product. For instance, the molar ratio of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile to the oxidant can range from 1:1 to 1:10, with the reaction temperature maintained between 40 and 120 °C. google.com

Table 1: Synthesis of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid from 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile google.com

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Temperature (°C) | Product | Yield (%) |

| 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile | Sodium Hypochlorite | 1:3 | 60-90 | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid | 96 |

| 2-[2-(2-methoxyethoxy)ethoxy]acetonitrile | Sodium Hypochlorite | 1:5 | 60-100 | 2-[2-(2-methoxyethoxy)ethoxy]acetic acid | 96 |

This reaction underscores the utility of this compound as a valuable intermediate in fine chemical synthesis, particularly for creating functionalized polyalkylene aryl oxide compounds which have applications in various fields such as medicine, electronics, and printing. google.com

The ether functionalities in this compound remain stable under these oxidative conditions, showcasing the selective reactivity of the nitrile group. This selective transformation is a key aspect of its application as a reagent, allowing for the targeted synthesis of specific molecular architectures.

Coordination Chemistry and Supramolecular Assemblies Involving 2 2 Methoxyethoxy Groups

The 2-(2-methoxyethoxy) moiety is a fundamental building block in the design of ligands for metal ion complexation. Its flexible nature and the presence of ether oxygen atoms as donor sites allow for the formation of stable complexes with a variety of metal ions.

Ligand Design and Complexation Studies with Metal Ions

The nitrile group in 2-(2-methoxyethoxy)acetonitrile can be a versatile precursor for the synthesis of various ligands. iosrjournals.orgnih.gov For instance, it can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then be incorporated into larger, multidentate ligand frameworks. The 2-(2-methoxyethoxy)ethyl group provides a flexible arm with coordinating ether oxygen atoms, which can significantly influence the stability and structure of the resulting metal complexes.

Research has shown that ligands incorporating ether functionalities can form stable complexes with a range of transition metals. researchgate.netnih.gov The coordination can involve the nitrogen atom of the nitrile group (or its derivatives) and the ether oxygen atoms of the 2-(2-methoxyethoxy) side chain. nih.govnsf.gov This chelate effect, where multiple donor atoms from a single ligand bind to a central metal ion, enhances the stability of the complex.

Mechanochemical synthesis has emerged as a solvent-free method for preparing ligands and their metal complexes. rsc.org This technique could potentially be applied to reactions involving this compound derivatives to create novel coordination compounds.

f-Block Metal Coordination Chemistry

The flexible, acyclic nature of ligands containing the 2-(2-methoxyethoxy) group makes them particularly interesting for the coordination chemistry of f-block metals. acs.orgnih.govnih.gov A notable example is tris[2-(2-methoxyethoxy)ethyl]amine, which is an acyclic analog of the well-known 2.2.2-cryptand. nih.gov This ligand has been shown to form complexes with various f-metal ions, including Eu(II), Yb(II), Sm(II), and U(III), as well as hexanuclear clusters with La(III) and Ce(III). acs.orgnih.gov

The flexibility of such ligands allows for a variety of binding modes that are not accessible to more rigid macrocyclic ligands like cryptands. acs.orgnih.gov This adaptability enables the tuning of the photophysical properties of the f-block metal complexes, such as luminescence. acs.org For instance, the luminescence of Eu(II) complexes can be tuned over a greater range with flexible acyclic ligands compared to their cryptate counterparts. acs.org Furthermore, these ligands have been observed to bind more tightly to certain f-block metals, like Yb(II) and U(III), in the solid state compared to 2.2.2-cryptand. acs.orgnih.gov

Table 1: Comparison of Ligand Properties in f-Block Metal Complexation

| Feature | Flexible Acyclic Ligands (e.g., Tris[2-(2-methoxyethoxy)ethyl]amine) | Rigid Macrocyclic Ligands (e.g., 2.2.2-Cryptand) |

|---|---|---|

| Flexibility | High | Low |

| Binding Modes | Multiple and varied acs.orgnih.gov | Restricted |

| Luminescence Tunability | Greater range acs.org | Limited range |

| Binding Strength (e.g., with Yb(II), U(III)) | Higher in solid state acs.orgnih.gov | Lower in solid state |

| Applications | Potential in light-emitting diodes, synthesis of reducing f-block metal complexes acs.org | Used to form f-block cryptates and in the formation of divalent f-block complexes with high magnetic moments nih.gov |

Host-Guest Interactions and Cation Binding Affinity

The principles of host-guest chemistry, which involve the formation of complexes between a larger host molecule and a smaller guest molecule or ion through non-covalent interactions, are highly relevant to the 2-(2-methoxyethoxy) group. wikipedia.orglibretexts.org The ether oxygen atoms in this group can participate in electrostatic interactions, making them suitable for binding cations. researchgate.net

Molecules containing multiple 2-methoxyethoxy units, such as tripodal podands, can act as effective molecular traps for metal cations. researchgate.net For example, a tripodal ligand with three 2-methoxyethoxy arms has been shown to be capable of binding cations like Li⁺ and Mg²⁺. researchgate.net The acyclic nature of these podands provides flexibility, allowing them to wrap around and coordinate with cations of different sizes. researchgate.net

The study of host-guest chemistry extends to two-dimensional supramolecular networks on solid surfaces. rsc.orgresearchgate.net Nanoporous networks formed by self-assembly can be used to immobilize guest molecules, with potential applications in separation technology and catalysis. rsc.orgresearchgate.net While direct studies on this compound in this context are not prevalent, the fundamental principles of cation binding by ether groups are applicable.

Development of Phase Transfer Catalysts Incorporating the Ether Motif

Phase transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants in immiscible phases. wikipedia.orgtcichemicals.comdalalinstitute.com A phase transfer catalyst transports a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs. wikipedia.orgslideshare.net

Acyclic polyethers, including those with the 2-(2-methoxyethoxy) structural unit, can function as phase transfer catalysts. acs.org A prominent example is tris(2-(2-methoxyethoxy)ethyl)amine, which is recognized as an industrial phase transfer catalyst. wikipedia.org These types of catalysts encapsulate alkali metal cations (like Na⁺ and K⁺) to form lipophilic cations that can then be transferred into the organic phase. wikipedia.org The hydrophilic "interior" of the polyether, containing the ether oxygens, binds the cation, while the hydrophobic exterior provides solubility in the organic solvent. wikipedia.org

The effectiveness of a phase transfer catalyst is influenced by several factors, including the structure of the catalyst and the reaction conditions. acs.orgresearchgate.netmdpi.com The development of multi-site phase transfer catalysts, which contain multiple active sites, has been an area of active research aimed at improving catalytic efficiency. researchgate.net While not specifically documented for a catalyst derived directly from this compound, the principle of incorporating ether linkages to enhance cation binding and transport is a key design strategy in PTC. wikipedia.orgacs.orgprinceton.educrdeepjournal.org

Table 2: Common Types of Phase Transfer Catalysts

| Catalyst Type | Examples | Mechanism of Action |

|---|---|---|

| Quaternary Ammonium (B1175870) Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride wikipedia.org | The lipophilic cation pairs with the reactant anion, transporting it into the organic phase. dalalinstitute.comslideshare.net |

| Phosphonium Salts | Hexadecyltributylphosphonium bromide wikipedia.org | Similar to quaternary ammonium salts, but often more tolerant of higher temperatures. wikipedia.org |

| Crown Ethers | 18-crown-6 wikipedia.orgtcichemicals.com | Encapsulate cations within their macrocyclic cavity, forming a lipophilic complex. wikipedia.org |

| Acyclic Polyethers | Tris(2-(2-methoxyethoxy)ethyl)amine wikipedia.org | The flexible polyether chain wraps around the cation, creating a lipophilic complex. wikipedia.org |

| Chiral Catalysts | Cinchona alkaloid derivatives austinpublishinggroup.com | Used for asymmetric synthesis, creating a chiral environment for the reaction. austinpublishinggroup.com |

Advanced Analytical and Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For derivatives of 2-(2-Methoxyethoxy)acetonitrile, ¹H and ¹³C NMR are fundamental in mapping the connectivity of atoms.

In ¹H NMR spectra of derivatives, the chemical shifts, multiplicities (splitting patterns), and integration values of the proton signals provide a wealth of information. For instance, the protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to oxygen atoms or other functional groups exhibit characteristic multiplets. The specific chemical shifts are influenced by the electronic environment of the protons, allowing for the precise assignment of each hydrogen atom within the molecule. For example, in the ¹H NMR spectrum of 2,2-dimethylchroman-4-one (B181875) derivatives, distinct signals for aromatic and aliphatic protons can be clearly identified and assigned. mdpi.com The coupling between adjacent non-equivalent protons results in signal splitting, which reveals the number of neighboring protons and aids in piecing together the molecular fragments. youtube.comyoutube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a derivative of this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For instance, carbonyl carbons in derivatives will appear significantly downfield compared to aliphatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, simplifying spectral interpretation. youtube.com The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous structural elucidation of complex derivatives. youtube.comnih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for Solvents and Related Structures This table provides examples of typical chemical shifts for common laboratory solvents and functional groups, which can be useful for identifying impurities or characteristic signals in the NMR spectra of this compound derivatives.

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Deuterated Solvent |

| Acetonitrile (B52724) (residual) | 1.94 | 1.32, 118.26 | CDCl₃ |

| Methanol (B129727) (residual) | 3.49 | 49.0 | CDCl₃ |

| Dichloromethane (residual) | 5.32 | 53.8 | CDCl₃ |

| tert-Butyl alcohol (residual) | 1.28 | 31.2, 68.0 | CDCl₃ |

| Diethyl ether (residual) | 1.21 (t), 3.48 (q) | 15.2, 66.0 | CDCl₃ |

Data sourced from studies on NMR chemical shifts of common laboratory solvents. illinois.eduosu.edupitt.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For derivatives of this compound, techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly utilized.

The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the derivative. libretexts.org High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the molecular formula. The isotopic distribution pattern of the molecular ion can also provide clues about the elemental composition of the molecule. libretexts.org

Fragmentation analysis is a powerful feature of MS that aids in structure elucidation. Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. For example, ethers often undergo cleavage of the C-O bond, while molecules with carbonyl groups can exhibit McLafferty rearrangements. libretexts.orglibretexts.org The analysis of these fragmentation pathways can help to identify the different functional groups and their arrangement within the molecule. For instance, in the mass spectra of N-alkyl-N-perfluoroacyl-α-amino acid derivatives, characteristic cyanide cations are observed. nih.gov Similarly, studies on compounds related to sulfur mustard have detailed fragmentation pathways that help in their identification. dtic.mil

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table shows predicted CCS values for different adducts of the parent compound, which can be useful in ion mobility-mass spectrometry studies.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 116.07061 | 117.4 |

| [M+Na]⁺ | 138.05255 | 126.9 |

| [M-H]⁻ | 114.05605 | 118.5 |

| [M+NH₄]⁺ | 133.09715 | 138.1 |

| [M+K]⁺ | 154.02649 | 127.6 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) and UV-Vis Spectroscopy in Reaction Monitoring and Product Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the progress of chemical reactions and for characterizing the functional groups present in the starting materials and products.

IR spectroscopy is particularly useful for identifying the presence or disappearance of specific functional groups. The nitrile group (C≡N) in this compound and its derivatives has a characteristic sharp absorption band in the IR spectrum, typically around 2250 cm⁻¹. arxiv.org The presence and intensity of this band can be used to monitor reactions involving the nitrile group. Similarly, other functional groups, such as carbonyls (C=O), hydroxyls (O-H), and ethers (C-O), have distinct absorption frequencies. For example, the IR spectrum of 2-(2-methoxyethoxy)ethanol (B87266) shows a broad O-H stretch and characteristic C-O stretching bands. nist.gov By comparing the IR spectra of the starting material and the reaction mixture over time, one can determine if the desired transformation is occurring.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. While this compound itself does not have strong UV absorption in the near-UV region, many of its derivatives, especially those incorporating aromatic or other unsaturated moieties, will exhibit characteristic UV-Vis spectra. Changes in the position and intensity of absorption bands can be used to monitor reactions that alter the electronic structure of the molecule. For example, the formation of a conjugated system during a reaction will result in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). csic.es UV-Vis spectroscopy can also be used for quantitative analysis, to determine the concentration of a product in a solution, provided it has a suitable chromophore.

Table 3: Characteristic Infrared Absorption Frequencies This table lists the typical IR absorption ranges for key functional groups relevant to this compound and its derivatives.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Nitrile | C≡N stretch | 2210 - 2260 (sharp) |

| Ether | C-O stretch | 1000 - 1300 (strong) |

| Alkane | C-H stretch | 2850 - 3000 |

| Methoxy | C-H stretch | ~2830 |

| Alcohol/Phenol | O-H stretch (H-bonded) | 3200 - 3600 (broad) |

| Carbonyl | C=O stretch | 1670 - 1780 |

Data compiled from general IR spectroscopy principles and data for related compounds. arxiv.orgnist.govnist.gov

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation of compounds from a reaction mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods in this context.

HPLC is a versatile technique that can be used to separate a wide range of compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. sielc.com For derivatives of this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water), is often employed. sielc.comsigmaaldrich.com The retention time of a compound in the HPLC system is a characteristic property that can be used for its identification. By analyzing a sample with a suitable detector (e.g., UV-Vis or mass spectrometer), the purity of a synthesized derivative can be determined by the presence of a single major peak. HPLC is also used for the purification of compounds on a preparative scale. sielc.com The efficiency of the separation is evaluated by parameters such as retention factor, selectivity, and resolution. nih.gov

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The detector at the end of the column provides a signal for each separated component. GC is a highly sensitive technique for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the components in a mixture. libretexts.org For some derivatives of this compound, especially after derivatization to increase their volatility (e.g., silylation), GC can be an effective analytical tool. nist.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(2-Methoxyethoxy)acetonitrile. These calculations can determine various molecular properties, such as optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's chemical behavior.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitrile group and the electron-donating ether linkages. DFT calculations can quantify the partial atomic charges on each atom, revealing the electrophilic nature of the carbon atom in the nitrile group and the carbon atoms adjacent to the oxygen atoms. The molecular electrostatic potential (MEP) map, another output of these calculations, visually represents the electron density distribution, highlighting regions susceptible to nucleophilic or electrophilic attack.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For molecules containing ether and nitrile functionalities, the HOMO is often localized on the ether oxygen atoms, while the LUMO is typically centered on the antibonding π* orbital of the nitrile group. This distribution suggests that the ether part of the molecule is prone to electrophilic attack, while the nitrile group is the primary site for nucleophilic attack.

Table 1: Representative Quantum Chemical Calculation Data for a Structurally Similar Compound (Methoxyacetonitrile) This table presents theoretical data for methoxyacetonitrile (B46674) as a model system to illustrate the expected electronic properties of this compound. The calculations are typically performed at a specific level of theory, for instance, B3LYP/6-311++G(d,p).

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital, a target for nucleophiles. |

| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests strong intermolecular dipole-dipole interactions. |

| Mulliken Charge on Nitrile Carbon | +0.15 e | Confirms the electrophilic character of the nitrile carbon. |

| Mulliken Charge on Ether Oxygen | -0.55 e | Shows the electron-rich nature of the ether oxygen atoms. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape and how it interacts with its environment, such as in a solvent.

The presence of multiple single bonds in the ethylene (B1197577) glycol ether backbone allows for a wide range of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. Studies on analogous molecules, such as 1,2-dimethoxyethane (B42094) (DME), have shown that the conformational dynamics are significantly influenced by the solvent environment. acs.orgacs.org In aqueous solutions, for example, specific conformations that allow for favorable hydrogen bonding with water molecules may be preferred. The rate of conformational transitions between different dihedral angles can also be determined from these simulations. acs.org

MD simulations can also shed light on the interactions between this compound molecules or with other molecules in a mixture. By analyzing the radial distribution functions, one can understand the local structure and solvation shells around the molecule. For instance, in an aqueous solution, it is expected that water molecules would preferentially solvate the polar nitrile group and the ether oxygen atoms through hydrogen bonding. These simulations can also predict macroscopic properties such as diffusion coefficients and viscosity, which are influenced by the molecule's size, shape, and intermolecular forces. acs.org

Table 2: Illustrative Data from Molecular Dynamics Simulations of a Related Ether (1,2-Dimethoxyethane) in Aqueous Solution This table provides representative findings from MD simulations of 1,2-dimethoxyethane (DME), a structural component of this compound, to demonstrate the insights that can be gained.

| Parameter | Observation from MD Simulations of DME | Implication for this compound |

| Conformational Dynamics | The rate of conformational transitions around the C-O and C-C bonds decreases with increasing water concentration. acs.org | The conformational flexibility of the ether backbone is likely reduced in polar, protic solvents due to hydrogen bonding. |

| Solvation Structure | Water molecules form a distinct solvation shell around the ether oxygen atoms. | The ether and nitrile functionalities will be primary sites for interaction with polar solvents. |

| Translational Dynamics | The self-diffusion coefficient of DME shows a minimum at a specific mole fraction in water, indicating strong intermolecular interactions. acs.orgacs.org | The mobility of this compound in solution will be highly dependent on the nature and concentration of the solvent. |

| Predominant Conformer | In aqueous solution, gauche conformations of the O-C-C-O dihedral are favored. | Specific folded conformations of the ether chain are likely to be stabilized in solution. |

Modeling of Reaction Pathways and Transition States

Computational modeling is an essential tool for investigating the mechanisms of chemical reactions, including identifying intermediates and calculating the structures and energies of transition states. For this compound, this approach can be used to explore the reactivity of its nitrile group in various transformations, such as hydrolysis or addition reactions.

Another important class of reactions for nitriles is the addition of nucleophiles to the carbon-nitrogen triple bond, such as in the formation of cyanohydrins. wikipedia.org Computational models can be used to study the stereochemistry of such reactions, especially when chiral catalysts are involved. acs.org The modeling of transition states in these reactions helps in understanding the origin of enantioselectivity by comparing the energies of the diastereomeric transition states leading to different stereoisomers. While no specific modeling studies on the reaction pathways of this compound were found, the principles derived from studies on other nitriles are directly applicable.

Table 3: Representative Calculated Activation Energies for a General Nitrile Reaction (Hydrolysis) This table presents hypothetical activation energies for the key steps in the acid-catalyzed hydrolysis of a generic nitrile, illustrating the type of data obtained from reaction pathway modeling.

| Reaction Step | Description | Illustrative Activation Energy (kcal/mol) | Significance |

| 1. Protonation | Protonation of the nitrile nitrogen to increase electrophilicity. | Low | A facile initial step. |

| 2. Nucleophilic Attack | Attack of a water molecule on the nitrile carbon. | 15-25 | Often the rate-determining step, involving a significant energy barrier. |

| 3. Tautomerization | Conversion of the initial adduct to an amide intermediate. | 5-10 | A relatively fast process involving proton transfers. |

| 4. Amide Hydrolysis | Subsequent hydrolysis of the amide to a carboxylic acid. | 20-30 | Can also have a high energy barrier, depending on conditions. |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The chemical industry's shift towards green chemistry is fueling research into more sustainable and efficient methods for synthesizing nitriles, including those with ether linkages like 2-(2-Methoxyethoxy)acetonitrile. rsc.orgnih.gov Key trends in this area involve the development of cyanide-free synthetic routes and the utilization of renewable feedstocks.

Future research will likely focus on catalytic systems that avoid the use of highly toxic cyanide reagents. rsc.org One promising avenue is the development of methods that utilize readily available and less hazardous starting materials. For instance, processes are being explored to convert carboxylic acids directly into nitriles using catalysts under high-temperature and high-pressure conditions, sometimes with acetonitrile (B52724) itself acting as both a solvent and a reagent. researchgate.net Another innovative and safer approach is the van Leusen reaction, which employs tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles, a method that has been successfully adapted to continuous flow processes. rsc.org

The use of bio-based platform molecules is another significant trend. mdpi.com Lignin-derived compounds like vanillin (B372448) can be converted into corresponding nitriles through greener reaction pathways, such as those using hydroxylamine (B1172632) hydrochloride in an aqueous formic acid system. acs.orgacs.org This approach not only provides a sustainable route to aromatic nitriles but also adds value to biomass waste streams. The principles learned from these systems could be adapted for the synthesis of aliphatic ether nitriles from bio-derived diols and other oxygenated precursors.

Enzymatic catalysis also presents a compelling future direction. Nitrile-converting enzymes, such as nitrilases and nitrile hydratases, can convert nitriles to valuable amides or carboxylic acids under mild conditions with high selectivity. nih.gov Research into engineering these enzymes or discovering new ones could lead to biocatalytic routes for the synthesis of this compound and its derivatives with high efficiency and minimal environmental impact.

Table 1: Emerging Sustainable Synthesis Strategies for Nitriles

| Synthesis Strategy | Key Features | Potential Advantages for Ether Nitrile Synthesis |

|---|---|---|

| Cyanide-Free Routes | Use of alternative cyanating agents (e.g., TosMIC) or catalyst systems. rsc.org | Enhanced safety profile, reduced hazardous waste. |

| Bio-Based Feedstocks | Utilization of renewable starting materials like lignin-derived aldehydes. acs.orgacs.org | Increased sustainability, potential for novel structures. |

| Flow Chemistry | Continuous processing for faster, safer, and more scalable reactions. rsc.orgacs.org | Improved process control and safety for exothermic reactions. |

| Biocatalysis | Use of enzymes for nitrile synthesis or conversion. nih.gov | High selectivity, mild reaction conditions, environmentally benign. |

Design of Next-Generation Functional Materials and Polymers

The unique combination of a polar nitrile group and a flexible ether linkage in this compound makes it an intriguing building block for novel functional materials and polymers. researchgate.netresearchgate.net Research in this area is trending towards the creation of "smart" materials with tunable properties.

A significant area of interest is the development of advanced thermoresponsive polymers. rsc.orgmdpi.comnih.govmdpi.com Polymers containing oligo(ethylene glycol) side chains, similar to the methoxyethoxy group in the target molecule, are known to exhibit Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. mdpi.combohrium.com This property, where the polymer undergoes a reversible phase transition from soluble to insoluble upon heating, is highly valuable for applications in drug delivery, smart hydrogels, and responsive coatings. nih.govbohrium.com Future work will likely involve the synthesis of polymers from monomers derived from this compound to create new thermoresponsive materials with precisely controlled transition temperatures and biocompatibility. For example, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO2MA) and oligo(ethylene glycol) methacrylate (OEGMA) have been shown to have sharp and tunable LCSTs. mdpi.combohrium.com

Furthermore, the nitrile group itself offers a versatile handle for creating high-performance polymers. Poly(arylene ether nitrile)s (PAENs) are a class of engineering plastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.netresearchgate.netnih.govmdpi.com The nitrile group enhances adhesion and provides a site for cross-linking, improving the material's properties. researchgate.net Future research could explore the incorporation of flexible ether-nitrile monomers, derived from or analogous to this compound, into PAEN backbones to create materials with enhanced processability and tailored dielectric properties for applications in high-temperature electronics and energy storage. nih.govmdpi.com The covalent bonding of sulfur to a polyacrylonitrile (B21495) backbone to create SPAN (Sulfurized Polyacrylonitrile) has shown promise as a cathode material, mitigating issues seen with traditional sulfur cathodes in batteries. mdpi.com

Table 2: Potential Applications of Polymers Derived from Ether Nitriles

| Polymer Type | Key Property | Potential Application |

|---|---|---|

| Thermoresponsive Polymers | Lower Critical Solution Temperature (LCST) mdpi.combohrium.com | Drug delivery, smart hydrogels, sensors nih.govbohrium.com |

| Poly(arylene ether nitrile)s (PAENs) | High thermal and mechanical stability researchgate.netresearchgate.netnih.gov | Advanced composites, dielectric materials nih.govmdpi.com |

| Functionalized Polymer Backbones | Covalently attached functional groups | Battery cathodes, specialized coatings mdpi.com |

Advanced Catalytic Systems and Mechanistic Investigations

Developing efficient and selective catalytic systems is crucial for both the synthesis and transformation of this compound. Future research will likely focus on designing catalysts that can precisely control reaction pathways and provide deeper mechanistic insights.

For the synthesis of ether nitriles, transition metal-catalyzed reactions are a promising frontier. numberanalytics.com Catalysts based on palladium, nickel, and copper have shown efficacy in the cyanation of various substrates. numberanalytics.com Future work will aim to develop catalysts that can facilitate the direct and selective cyanation of alkoxy alcohols or related precursors to form this compound under mild conditions. Mechanistic studies, likely employing computational modeling and advanced spectroscopic techniques, will be essential to understand the catalyst's mode of action and to design more efficient systems. For example, understanding the rate-determining step in reactions like the formation of acrylonitrile (B1666552) from acetonitrile and methanol (B129727) on basic metal oxide catalysts can inform the design of better catalysts. researchgate.net

The reactivity of the nitrile group itself is a subject of ongoing investigation. libretexts.orglibretexts.orgfiveable.me While the carbon atom of the nitrile is electrophilic, its reactivity can be tuned by the surrounding molecular structure. libretexts.orgfiveable.me Mechanistic studies on the hydrolysis, reduction, and addition reactions of this compound will be important for its application as a synthetic intermediate. For instance, the reduction of nitriles with reagents like lithium aluminum hydride is a key method for synthesizing primary amines. libretexts.org Understanding how the ether linkage influences the electronic properties and reactivity of the nitrile group will be a key area of future research.

Interdisciplinary Applications in Chemical Physics and Engineering

The unique molecular structure of this compound lends itself to exploration in interdisciplinary fields like chemical physics and engineering, where an understanding of molecular-level properties can inform macroscopic applications.

In chemical physics, molecular dynamics simulations and other computational methods are powerful tools for understanding the behavior of molecules in different environments. ajouronline.comresearchgate.netconicet.gov.ar Future research could involve the development of accurate molecular models for this compound to simulate its interactions with solvents, surfaces, and other molecules. ajouronline.comresearchgate.net Such studies can provide insights into its solvation properties, conformational dynamics, and potential as a component in complex fluid mixtures or at interfaces. rsc.org For instance, understanding the interfacial properties of acetonitrile-water mixtures on silica (B1680970) surfaces has implications for liquid chromatography and heterogeneous catalysis. rsc.org Similar studies on this compound could guide its use in related applications. First-principle studies on functionalized graphene with nitrile groups have shown that such modifications can drastically alter the electronic properties of the material, opening up possibilities for new electronic devices. aip.orgaip.org

From a chemical engineering perspective, the development of efficient and sustainable processes for the production and use of this compound is a key goal. This includes the design of novel reactor configurations, such as those used in flow chemistry, to enable safer and more efficient synthesis. rsc.orgacs.org Process design and optimization will also be crucial for separating and purifying the compound, as well as for its integration into larger chemical production chains. The development of sustainable processes, such as the production of acetonitrile from bioethanol, demonstrates a move towards greener chemical manufacturing that could be applied to more complex nitriles. mdpi.com

Q & A

Q. What are the recommended synthesis methods for 2-(2-Methoxyethoxy)acetonitrile, and how can purity be validated?

Answer: The synthesis of this compound typically involves nucleophilic substitution reactions. For example, analogous compounds are synthesized by reacting chloroacetonitrile derivatives with methoxyethoxy-containing alcohols under basic conditions (e.g., K₂CO₃ in acetonitrile) . Post-synthesis, purity validation requires a combination of techniques:

Q. How does the solubility of this compound influence solvent selection in experimental design?

Answer: The compound’s solubility is governed by its polar nitrile group and ether linkages. It is miscible with polar aprotic solvents (e.g., acetonitrile, DMF) and partially soluble in water. Hansen Solubility Parameters (HSP) can guide solvent optimization; for instance, acetonitrile (δ = 11.9) and 2-(2-methoxyethoxy)ethanol (δ = 9.5) are effective solvents for similar compounds . Solvent selection should prioritize compatibility with downstream applications (e.g., avoiding DMF in biological assays due to cytotoxicity).

Advanced Research Questions

Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?

Answer: For trace quantification in biological systems (e.g., urine or serum):

- Derivatization : Convert the nitrile group to a fluorescent tag (e.g., with dansyl chloride) for enhanced detection .

- LC-MS/MS : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions specific to the derivatized product (e.g., m/z 361 → 245 for analogous compounds) .

- Validation : Include spike-recovery tests (85–115% recovery) and limit of detection (LOD < 0.1 µg/mL) .

Q. How can this compound be applied in stabilizing nanoparticles for biomedical applications?

Answer: The compound’s ether and nitrile groups enable ligand-assisted stabilization of nanoparticles (NPs):

- Synthesis : Add this compound during NP precipitation (e.g., copper NPs) to act as a capping agent, reducing aggregation .

- Characterization : Use TEM for size distribution and DLS for colloidal stability. FTIR confirms ligand binding via nitrile-metal interactions .

- Biocompatibility : Assess cytotoxicity in vitro (e.g., MTT assay on HeLa cells) to ensure NP safety .

Q. How should researchers address contradictions in reported synthesis yields or purity levels?

Answer: Discrepancies often arise from reaction conditions (e.g., solvent purity, temperature control). Mitigation strategies include:

- Standardization : Use anhydrous solvents (e.g., acetonitrile stored over molecular sieves) and inert atmospheres .

- Reproducibility : Document exact molar ratios (e.g., 1:1.5 for chloroacetonitrile:methoxyethanol) and stirring durations (e.g., 24 hrs vs. 48 hrs) .

- Cross-validation : Compare results across multiple characterization methods (e.g., XRD for crystallinity, GC-MS for volatile impurities) .

Q. What role does this compound play in studying biomolecular interactions?

Answer: The nitrile group can act as a hydrogen bond acceptor, making it useful in:

- Fluorescent tagging : Conjugate with biomolecules (e.g., proteins) via click chemistry (azide-alkyne cycloaddition) for tracking .

- Enzyme inhibition assays : Test interactions with hydrolases (e.g., nitrilases) using UV-Vis kinetics (monitor at 270 nm for nitrile hydrolysis) .

- Surface plasmon resonance (SPR) : Immobilize the compound on gold chips to study binding kinetics with target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.